molecular formula C19H24N2O6S B558076 Boc-cys(bzl)-osu CAS No. 3401-33-0

Boc-cys(bzl)-osu

Cat. No.: B558076
CAS No.: 3401-33-0
M. Wt: 408.5 g/mol
InChI Key: TVSSLLYGMLXNIC-AWEZNQCLSA-N
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Description

N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester: (Boc-cys(bzl)-osu) is a derivative of cysteine, an amino acid. This compound is widely used in peptide synthesis, particularly in the protection of the thiol group of cysteine residues during solid-phase peptide synthesis (SPPS). The Boc group protects the amino group, while the benzyl group protects the thiol group, preventing unwanted side reactions during peptide chain assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-cys(bzl)-osu typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time. The use of automated synthesis equipment and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Peptide Synthesis

Boc-Cys(Bzl)-OSu plays a crucial role in synthesizing complex peptides. Its ability to form stable amide bonds with incoming nucleophiles enables the assembly of peptides with high precision. The following table summarizes its applications in peptide synthesis:

Application AreaDescription
Solid-Phase Peptide Synthesis Utilized for synthesizing peptides with specific sequences.
Cyclic Peptides Facilitates the synthesis of cyclic peptides, enhancing their stability and bioactivity.
Peptide Libraries Aids in the creation of diverse peptide libraries for screening potential therapeutic candidates.

Biological Research

In biological research, this compound is employed to create peptide-based probes and inhibitors that can interact with specific biological targets. Notable applications include:

  • Protein Modification : It is used to modify proteins by forming stable thioether linkages, which are essential for studying protein interactions.
  • Inhibition Studies : Derivatives synthesized from this compound have shown inhibitory activity against various enzymes and receptors, making them potential candidates for drug development.

Medicinal Chemistry

The compound has significant implications in medicinal chemistry, particularly in developing peptide-based therapeutics. Its applications include:

  • Drug Development : Used to synthesize peptide drugs that target specific diseases, including cancer.
  • Therapeutic Agents : Facilitates the creation of therapeutic agents that can modulate biological processes effectively.

Case Study 1: Peptide Macrocyclization

A recent study demonstrated the successful use of this compound in synthesizing cyclic peptides. The incorporation of oxetane groups during synthesis improved cyclization efficiency, leading to higher yields compared to traditional methods. This innovation highlights the compound's versatility and effectiveness in producing complex peptide structures.

Case Study 2: Inhibition of Cancer Targets

Research has shown that derivatives of S-benzyl-L-cysteine exhibit inhibitory activity against mitotic kinesin Eg5, a target for cancer therapy. Compounds synthesized using this compound displayed enhanced inhibitory effects, indicating potential pathways for developing novel cancer treatments.

Mechanism of Action

Boc-cys(bzl)-osu exerts its effects through the formation of stable amide bonds during peptide synthesis. The N-hydroxysuccinimide ester reacts with nucleophiles such as amines, forming amide bonds and releasing N-hydroxysuccinimide. The Boc and benzyl groups protect the amino and thiol groups, respectively, preventing unwanted side reactions during peptide chain assembly .

Comparison with Similar Compounds

  • N-tert-Butoxycarbonyl-S-benzyl-L-cysteine (Boc-cys(bzl)-OH)
  • N-tert-Butoxycarbonyl-S-4-methylbenzyl-L-cysteine (Boc-cys(4-mebzl)-OH)
  • N-tert-Butoxycarbonyl-S-4-methoxybenzyl-L-cysteine (Boc-cys(4-meobzl)-OH)

Uniqueness: Boc-cys(bzl)-osu is unique due to its N-hydroxysuccinimide ester functionality, which facilitates efficient coupling reactions in peptide synthesis. This makes it particularly valuable in solid-phase peptide synthesis, where rapid and efficient formation of amide bonds is crucial .

Biological Activity

Boc-Cys(Bzl)-OSu, or N-(tert-Butoxycarbonyl)-S-benzyl-L-cysteine N-hydroxysuccinimide ester, is a cysteine derivative commonly utilized in peptide synthesis. This compound has garnered attention due to its unique biological activities, particularly in the context of drug development and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a Bzl (benzyl) group attached to the cysteine residue. The N-hydroxysuccinimide (OSu) moiety enhances its reactivity, making it suitable for coupling reactions in peptide synthesis. The compound is typically employed in solid-phase peptide synthesis (SPPS), where it protects the thiol group of cysteine from oxidation and other side reactions during the assembly of peptides.

The biological activity of this compound is primarily attributed to its ability to release free cysteine upon hydrolysis by esterases. This release facilitates various biological processes:

  • Matrix Metalloproteinase Inhibition : Boc-Cys(Bzl)-OH, the active form after hydrolysis, has been shown to inhibit matrix metalloproteinases (MMPs), enzymes implicated in tissue remodeling and pathological conditions such as cancer and arthritis .
  • Antioxidant Properties : The free cysteine released can participate in redox reactions, contributing to cellular antioxidant defenses by replenishing glutathione levels .

This compound exhibits several key biochemical properties:

  • Stability : The compound remains stable under various conditions used in peptide synthesis, ensuring consistent performance during reactions.
  • Reactivity : The OSu group is highly reactive towards nucleophiles, facilitating efficient coupling with amines to form amide bonds.
  • Deprotection : Under acidic conditions, the Boc and Bzl groups can be selectively removed, yielding free cysteine for further biological applications .

Table 1: Summary of Biological Activities

ActivityMechanismReference
MMP InhibitionRelease of active Boc-Cys(Bzl)-OH
Antioxidant ActivityReplenishment of glutathione
Peptide SynthesisProtects thiol group during synthesis

Case Study: MMP Inhibition

A study conducted by researchers demonstrated that Boc-Cys(Bzl)-OH effectively inhibited MMP-2 and MMP-9 activities in vitro. The inhibition was dose-dependent, with significant reductions observed at micromolar concentrations. This suggests potential therapeutic applications in diseases characterized by excessive matrix degradation, such as cancer metastasis .

Case Study: Antioxidant Response

In another investigation focusing on cellular models, the application of Boc-Cys(Bzl)-OH led to an increase in intracellular glutathione levels. This enhancement was linked to improved cell viability under oxidative stress conditions, indicating the compound's role as a protective agent against oxidative damage .

Q & A

Basic Research Questions

Q. What is the role of Boc and Bzl protecting groups in Boc-Cys(Bzl)-OSu during peptide synthesis, and how do they influence experimental protocols?

The Boc (tert-butoxycarbonyl) group protects the amino group of cysteine during solid-phase peptide synthesis (SPPS), preventing unintended side reactions. The Bzl (benzyl) group protects the thiol (-SH) group, ensuring selective deprotection post-synthesis. The OSu (N-hydroxysuccinimide) ester facilitates efficient coupling to amino groups via active ester chemistry. Standard protocols involve dissolving the compound in anhydrous DMF or DCM, followed by coupling at 0–25°C for 1–4 hours. Deprotection typically uses trifluoroacetic acid (TFA) for Boc and hydrogen fluoride (HF) for Bzl .

Q. How should this compound be characterized to confirm purity and structural integrity before use in peptide synthesis?

Key characterization methods include:

  • HPLC : Assess purity (>95% recommended for synthesis) using a C18 column with UV detection at 220 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (438.5 g/mol) via ESI-MS or MALDI-TOF .
  • NMR Spectroscopy : Verify benzyl and Boc group presence (e.g., δ 7.3 ppm for aromatic protons in Bzl, δ 1.4 ppm for Boc tert-butyl group) .
  • Melting Point : Compare observed values with literature data to detect impurities .

Q. What are the recommended storage conditions for this compound to maintain stability?

Store at –20°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the OSu ester. Avoid exposure to moisture, as residual water can degrade the compound, leading to reduced coupling efficiency. Use amber vials to minimize light-induced degradation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in SPPS under varying solvent and temperature conditions?

Design a factorial experiment to test:

  • Solvents : Compare DMF, DCM, and mixtures (e.g., DMF:DCM 1:1).
  • Temperature : Test 0°C, 25°C, and 40°C.
  • Activation Agents : Use HOBt/DIC or Oxyma Pure/DIEA. Monitor coupling completion via Kaiser test or FT-IR spectroscopy. Optimal conditions (e.g., DMF at 25°C with HOBt/DIC) typically yield >90% efficiency. Include a table comparing yields under each condition:
SolventTemp (°C)ActivatorCoupling Yield (%)
DMF25HOBt/DIC92
DCM0Oxyma Pure/DIEA85
DMF:DCM25HOBt/DIC89

Replicate experiments to ensure reproducibility .

Q. What experimental strategies resolve contradictions in reported deprotection conditions for the Bzl group in this compound?

Conflicting reports on Bzl deprotection (e.g., HF vs. TFA-thioanisole) require systematic validation:

  • Perform parallel deprotection trials using both methods.
  • Monitor by LC-MS for byproducts (e.g., benzyl alcohol or disulfide formation).
  • Optimize reaction time (1–4 hours) and temperature (–10°C to 25°C). Cross-reference literature (e.g., Journal of Peptide Science) to identify context-specific factors, such as peptide length or sequence .

Q. How can residual moisture during storage impact this compound stability, and how is this experimentally quantified?

Design a stability study:

  • Expose aliquots to controlled humidity levels (0%, 10%, 30%) at –20°C.
  • Analyze degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Key Findings :
  • 10% humidity reduces purity by 15% within 3 months.

  • Degradation products include succinimide and free cysteine .

Q. What analytical methods distinguish racemization during this compound incorporation into peptides?

Racemization is detected via:

  • Chiral HPLC : Resolve D/L-cysteine-containing peptides using a chiral column.
  • Circular Dichroism (CD) : Compare spectra with enantiopure standards. Mitigate racemization by coupling at 0°C and avoiding prolonged basic conditions .

Q. Methodological Considerations

  • Data Contradictions : Address conflicting literature by replicating protocols with controls (e.g., using a model peptide) and validating results via multiple analytical techniques .
  • Reproducibility : Document all experimental parameters (solvent purity, equipment calibration) in supplementary materials per IUPAC guidelines .
  • Ethical Data Presentation : Avoid selective reporting; include negative results (e.g., failed coupling attempts) to guide troubleshooting .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSSLLYGMLXNIC-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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